molecular formula C19H23NO3S B4519319 4-[(3,3-Diphenylpropyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

4-[(3,3-Diphenylpropyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

Cat. No.: B4519319
M. Wt: 345.5 g/mol
InChI Key: CPILRFQLGBSKDR-UHFFFAOYSA-N
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Description

4-[(3,3-Diphenylpropyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is a complex organic compound with a unique structure that includes a tetrahydrothiophene ring, an amino group, and a 1,1-dioxide functional group

Scientific Research Applications

4-[(3,3-Diphenylpropyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,3-Diphenylpropyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor, such as 1,4-dibromobutane, with sulfur to form tetrahydrothiophene.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where the tetrahydrothiophene is reacted with an amine, such as 3,3-diphenylpropylamine.

    Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the tetrahydrothiophene ring to introduce the 1,1-dioxide functional group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,3-Diphenylpropyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the 1,1-dioxide group or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups.

Mechanism of Action

The mechanism of action of 4-[(3,3-Diphenylpropyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
  • Tetrahydro-3-thiopheneol 1,1-dioxide
  • Thiophene, tetrahydro-, 1,1-dioxide

Uniqueness

4-[(3,3-Diphenylpropyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is unique due to the presence of the 3,3-diphenylpropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.

Properties

IUPAC Name

4-(3,3-diphenylpropylamino)-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c21-19-14-24(22,23)13-18(19)20-12-11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-21H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPILRFQLGBSKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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